5-Butoxy-2-methylbenzoic acid
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Overview
Description
5-Butoxy-2-methylbenzoic acid: is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by a butoxy group, and the hydrogen atom at the 2-position is replaced by a methyl group. This compound is known for its applications in various fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxy-2-methylbenzoic acid typically involves the esterification of 2-methylbenzoic acid with butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Butoxy-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: 5-Butoxy-2-methylbenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of benzoic acid derivatives on biological systems. It may also be used in the development of new pharmaceuticals .
Medicine: The compound’s derivatives may have potential therapeutic applications, including anti-inflammatory and antimicrobial properties. Research is ongoing to explore its potential in drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be used as a precursor for the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of 5-Butoxy-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 2-Methoxy-5-methylbenzoic acid
- 2-Ethoxy-5-methylbenzoic acid
- 2-Propoxy-5-methylbenzoic acid
Comparison: 5-Butoxy-2-methylbenzoic acid is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties compared to its analogs. The butoxy group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
5-butoxy-2-methylbenzoic acid |
InChI |
InChI=1S/C12H16O3/c1-3-4-7-15-10-6-5-9(2)11(8-10)12(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) |
InChI Key |
VJHZZGJXXVEJNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C)C(=O)O |
Origin of Product |
United States |
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